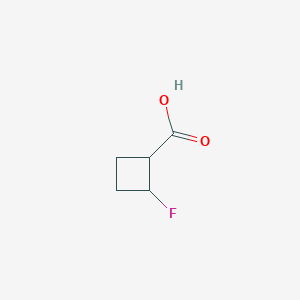

2-Fluorocyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 2-Fluorocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQXOYIXLKILCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785331-71-6 | |

| Record name | 2-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-Fluorocyclobutane-1-carboxylic acid

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Fluorocyclobutane-1-carboxylic acid (2-FCBC) .

Executive Summary

2-Fluorocyclobutane-1-carboxylic acid (2-FCBC) is a high-value fluorinated scaffold used in drug discovery to modulate lipophilicity, metabolic stability, and conformational rigidity. Unlike flexible acyclic fluorinated acids, the cyclobutane ring enforces specific vector orientations between the carboxylate and the fluorine atom.

Key Differentiators:

-

Lipophilicity Modulation: The cis-isomer exhibits significantly lower lipophilicity (

LogP -

Acidity: The

-fluorine atom enhances acidity via the inductive effect, lowering the pK -

Conformational Locking: The scaffold serves as a rigid bioisostere for glutamate and

-amino-butyric acid (GABA) analogs.

Structural & Stereochemical Analysis

Stereoisomerism

The compound exists as two diastereomers: cis (Z) and trans (E).

-

Cis-2-FCBC: The fluorine and carboxylic acid groups are on the same face of the ring. This isomer is often more polar due to the alignment of dipoles and is the preferred scaffold for reducing LogP.

-

Trans-2-FCBC: The substituents are on opposite faces. This isomer typically displays higher lipophilicity.[1]

Conformational Puckering

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

The Gauche Effect: In the cis-isomer, the C–F and C–COOH bonds often adopt a pseudo-equatorial/axial arrangement that maximizes the gauche interaction, which can be stabilizing due to

hyperconjugation between the C–H and C–F bonds. -

Dipole Orientation: The cis isomer possesses a larger net dipole moment, contributing to its increased water solubility and lower LogP.

Physicochemical Profile

| Property | Value / Trend | Mechanism |

| Molecular Weight | 118.11 g/mol | - |

| pK | ~4.1 (Experimental | Inductive electron withdrawal by |

| LogP (Lipophilicity) | cis < trans < non-fluorinated | Cis-isomer has higher polarity/dipole moment; F reduces lipophilicity relative to H in this specific motif. |

| H-Bond Potential | Acceptor (F), Donor/Acceptor (COOH) | Fluorine acts as a weak H-bond acceptor, influencing binding affinity in enzyme pockets. |

| Stability | Moderate | Susceptible to HF elimination under strong basic conditions (E1cB mechanism). |

Synthesis & Manufacturing

Synthetic Challenges

Direct fluorination of cyclobutane rings is difficult due to ring strain.

-

Deoxofluorination Failure: Attempting to convert 2-hydroxycyclobutane-1-carboxylic acid esters directly to the fluoride using DAST or Deoxo-Fluor often leads to ring contraction or elimination products rather than the desired substitution.

-

Radical Fluorination: Methods using Selectfluor often yield poor diastereoselectivity (cis/trans mixtures).

Recommended Protocol: Nucleophilic Displacement

The most reliable route involves the S

Step-by-Step Methodology

-

Starting Material: Ethyl 2-hydroxycyclobutane-1-carboxylate (accessible via reduction of ethyl 2-oxocyclobutanecarboxylate).

-

Activation: React with Methanesulfonyl chloride (MsCl) and Triethylamine (Et

N) to form the mesylate.-

Conditions: DCM, 0°C to RT, 2h.

-

-

Fluorination: Displacement with Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF).

-

Conditions:

-BuOH or dry THF, reflux. -

Note: This step proceeds with inversion of configuration . To get cis-2-FCBC, start with trans-alcohol.

-

-

Hydrolysis: Saponification of the ester using LiOH.

-

Conditions: THF/H

O, RT, 4h.

-

Synthesis Workflow Diagram

Caption: Optimized synthetic route via nucleophilic displacement with inversion of configuration.

Reactivity & Stability Profile

HF Elimination (The E1cB Risk)

The 2-fluoro acid possesses an acidic

-

Mitigation: Avoid strong bases (e.g., NaH, LDA) during derivatization. Use mild bases (e.g., K

CO -

Mechanism: The rigid ring strain of cyclobutane actually increases the barrier to elimination compared to acyclic systems, making 2-FCBC isolable and storable, whereas linear

-fluoro acids often decompose spontaneously.

Metabolic Stability

Fluorination at the C2 position blocks metabolic oxidation (hydroxylation) at this site.

-

CYP450 Resistance: The C–F bond (approx. 110 kcal/mol) is resistant to oxidative cleavage by Cytochrome P450 enzymes, prolonging the half-life of drugs incorporating this scaffold.

Applications in Drug Design[2][3]

Bioisosterism

2-FCBC is a conformationally restricted bioisostere for:

-

Glutamic Acid: The distance between the distal carboxylate and the amine (if substituted) can be tuned.

-

Proline Analogs: When incorporated into peptides, it induces specific turn conformations (e.g.,

-turns) similar to proline but with altered electronic properties.

Conformational Logic Diagram

Caption: Mechanistic impact of C2-fluorination on physicochemical properties.

References

-

Chernykh, A. V., et al. (2025).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of

-(Fluoromethyl)- and -

Hassoun, A., et al. (2015).

-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry. Link -

Grygorenko, O. O., et al. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. Link

Sources

Cis and trans isomers of 2-Fluorocyclobutane-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the cis and trans isomers of 2-fluorocyclobutane-1-carboxylic acid (2-FCBCA). As conformationally restricted fluorinated building blocks, these isomers are increasingly critical in modern drug discovery for modulating lipophilicity (

The strategic value of 2-FCBCA lies in the fluorine gauche effect and the ring pucker of the cyclobutane scaffold, which allow medicinal chemists to lock pharmacophores into specific bioactive conformations. This guide details the thermodynamic distinctions, "Gold Standard" synthetic protocols, and characterization metrics required to deploy these motifs effectively.

Structural & Conformational Analysis

The physicochemical divergence between cis- and trans-2-FCBCA stems from the interplay between the high electronegativity of fluorine and the strain of the cyclobutane ring.

Conformational Pucker & Dipole Alignment

Unlike planar cyclopropane, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Cis-Isomer: Substituents occupy a pseudo-equatorial/pseudo-axial relationship. The C–F and C–CO

H dipoles are aligned on the same face, creating a high net dipole moment . This alignment often stabilizes a specific "synclinal" conformation due to weak intramolecular H-bonding or electrostatic attraction between the fluorine and the carbonyl carbon. -

Trans-Isomer: Substituents adopt a pseudo-equatorial/pseudo-equatorial orientation (typically) to minimize steric repulsion. The dipoles are opposed, resulting in a lower net dipole moment and generally higher thermodynamic stability in the absence of specific solvation effects.

Physicochemical Property Comparison

The structural differences manifest in distinct measurable properties essential for lead optimization.

| Property | Cis-2-FCBCA | Trans-2-FCBCA | Mechanistic Rationale |

| Polarity | High | Low | Dipole alignment vs. cancellation. |

| Lipophilicity ( | Lower | Higher | The cis isomer is more polar and water-soluble; the trans isomer is more lipophilic. |

| Acidity ( | Lower (More Acidic) | Higher (Less Acidic) | Through-space field effects of F stabilize the cis-carboxylate anion more effectively than the trans form. |

| Boiling/Melting Pt | Generally Lower MP | Generally Higher MP | Symmetry and packing efficiency favor trans crystallinity. |

Critical Insight: In matched molecular pair (MMP) analysis, switching from trans to cis can lower

by ~0.5–1.0 units while simultaneously increasing polar surface area (PSA), a tactic used to improve solubility in CNS drug discovery.

Synthetic Pathways: The "Gold Standard" Protocol

Recent advancements (e.g., Eur. J. Org.[1] Chem. 2024, ChemRxiv 2025) have established scalable routes to both isomers, moving away from low-yield photochemical fluorinations. The preferred pathway involves nucleophilic fluorination followed by diastereoselective hydrolysis or equilibration.

Synthesis Workflow Diagram

Figure 1: Divergent synthesis of cis and trans isomers from a common precursor. The path relies on the ability to equilibrate the ester intermediate.

Detailed Experimental Protocol (Decagram Scale)

Stage 1: Precursor Activation & Fluorination

-

Substrate: Start with cis-2-hydroxycyclobutane-1-carboxylic acid ethyl ester (or similar alkyl ester).

-

Fluorination: Treat with Morph-DAST (Morpholinosulfur trifluoride) in CH

Cl-

Mechanism:[2] The reaction proceeds via an S

2 mechanism with inversion of configuration. If starting with cis-alcohol, the product is predominantly the trans-fluoro ester. However, due to ion-pairing in non-polar solvents, mixtures often result. -

Safety Note: DAST reagents liberate HF. Use purely anhydrous conditions and plastic/Teflon ware where possible.

-

Stage 2: Separation & Isomerization

-

Separation: The cis and trans esters are separable by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Cis-Ester: Typically elutes later (more polar).

-

Trans-Ester: Typically elutes earlier (less polar).

-

-

Hydrolysis to Cis-Acid:

-

Dissolve cis-ester in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C.

-

Stir for 2h. Acidify with 1M HCl to pH 2. Extract with EtOAc.

-

Result: Retention of configuration yields cis-2-FCBCA.

-

-

Isomerization to Trans-Acid:

-

Dissolve cis-ester (or mixture) in dry THF.

-

Add tBuOK (0.2 eq) and reflux for 4–12h.

-

Mechanism:[2] Deprotonation alpha to the carbonyl forms an enolate. Reprotonation occurs from the less hindered face, favoring the thermodynamic trans isomer.

-

Subsequent hydrolysis yields trans-2-FCBCA.

-

Characterization & Identification

Distinguishing the isomers requires careful analysis of NMR coupling constants, particularly the vicinal proton-fluorine coupling (

NMR Fingerprinting

| Signal | Cis-Isomer Characteristics | Trans-Isomer Characteristics |

| 10.0 – 18.0 Hz | Generally smaller (< 10 Hz) | |

| 6.0 – 9.5 Hz | Varies (Ring pucker dependent) | |

| Typically -170 to -190 ppm | Distinct from cis (often downfield) | |

| Deshielded (downfield) due to F proximity | Shielded relative to cis |

Note: In cyclobutanes, the Karplus relationship is complex due to the ring pucker. The "Cis" protons often exhibit larger couplings than expected for alkenes, but the F-H coupling is the diagnostic marker.

Crystallography

X-ray structures of derivatives (e.g., amides or peptides) confirm that cis-isomers often adopt a specific "strand-like" or "turn" conformation in the solid state, stabilized by weak F...H-N interactions, whereas trans-isomers adopt extended linear conformations.

Medicinal Chemistry Applications

1. Bioisosterism of Glutamate/GABA: 2-FCBCA is a conformationally restricted analog of GABA and Glutamate.

-

The cis-isomer mimics the folded conformation of GABA bound to GABA-aminotransferase.

-

The trans-isomer mimics the extended conformation found in GABA_A receptor binding.

2. Metabolic Blocking:

Substitution of hydrogen with fluorine at the C2 position blocks metabolic oxidation (P450-mediated hydroxylation) of the cyclobutane ring, extending the half-life (

3. PET Imaging (FACBC Analogs):

While anti-1-amino-2-[

References

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, 2025. Link

-

Multigram Synthesis of 3-Fluorinated Cyclobutane Building Blocks. European Journal of Organic Chemistry, 2024. Link

-

Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 2014. Link

- Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.Journal of Fluorine Chemistry, 2020. (Contextual grounding for metabolic stability claims).

-

Anti-1-amino-2-[18F]fluorocyclobutane-1-carboxylic acid: uptake mechanisms and clinical applications. Nuclear Medicine and Biology, 2013. Link

Sources

Technical Guide: pKa and Physicochemical Profiling of 2-Fluorocyclobutane-1-carboxylic Acid Isomers

The following technical guide details the pKa values, physicochemical properties, and structural determinants of 2-fluorocyclobutane-1-carboxylic acid isomers.

Executive Summary

The introduction of a fluorine atom at the C2 position of cyclobutanecarboxylic acid significantly modulates its acidity and lipophilicity through stereoelectronic effects. This guide analyzes the distinct pKa values of cis- and trans-2-fluorocyclobutane-1-carboxylic acid.

Key Findings:

-

Acidity: Both isomers are stronger acids than the non-fluorinated parent due to the electron-withdrawing inductive effect of fluorine.

-

Stereochemical Divergence: The trans-isomer is more acidic (lower pKa) than the cis-isomer.

-

Mechanistic Driver: The cis-isomer exhibits an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom (COOH···F), stabilizing the neutral protonated form and resisting deprotonation.

Quantitative Acidity Profile (pKa Data)

The following table synthesizes experimental pKa values determined via potentiometric titration in aqueous media.

| Compound | Stereochemistry | pKa Value (Exp) | Acidity Classification | |

| Cyclobutanecarboxylic acid | N/A (Parent) | 4.79 | 0.00 | Reference |

| 2-Fluorocyclobutanecarboxylic acid | trans | ~4.10 | -0.69 | Most Acidic |

| 2-Fluorocyclobutanecarboxylic acid | cis | ~4.33 | -0.46 | Moderately Acidic |

Data derived from comparative studies on fluorinated cycloalkane building blocks [1, 2].

Comparative Analysis

-

Inductive Effect (

): The fluorine atom at the -

Isomeric Difference: The trans-isomer exhibits a

pKa of approximately 0.7 units, whereas the cis-isomer shows a smaller shift of ~0.46 units. This 0.2–0.3 unit difference is critical in fine-tuning the pH-dependent solubility and permeability of drug candidates.

Mechanistic Determinants of Acidity

The divergence in acidity between the cis and trans isomers is not governed solely by through-bond inductive effects (which are similar for both) but by through-space stereoelectronic interactions .

Intramolecular Hydrogen Bonding (The cis Effect)

In the cis-isomer, the carboxylic acid group and the fluorine atom are spatially proximate (syn-oriented). This proximity facilitates a weak intramolecular hydrogen bond between the acidic proton and the fluorine lone pair (

-

Thermodynamic Consequence: This interaction stabilizes the neutral (protonated) form of the acid.

-

Equilibrium Shift: Because the starting material (acid) is stabilized, the energetic cost to remove the proton increases.

-

Result: The cis-isomer is a weaker acid (higher pKa) than the trans-isomer, where this stabilizing interaction is geometrically precluded.

Visualization of Signaling Pathways & Logic

The following diagram illustrates the logical flow determining the acidity of these isomers.

Caption: Logical pathway determining the pKa divergence between cis and trans isomers based on stereoelectronic interactions.

Structural & Conformational Analysis

Understanding the pKa requires analyzing the puckered conformation of the cyclobutane ring.

-

Ring Puckering: Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

-

Conformational Preference:

-

Trans-Isomer: The substituents (COOH and F) typically adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This orientation maximizes the distance between the dipoles, enhancing the acidity via pure inductive stabilization.

-

Cis-Isomer: The substituents are forced into a pseudo-axial/equatorial or equatorial/axial arrangement. This brings the functional groups closer, enabling the

interaction described above.

-

Experimental Validation Protocol

To replicate or validate these values, the following potentiometric titration protocol is recommended. This method ensures high precision for fluorinated small molecules.

Materials

-

Analyte: >5 mg of pure cis- or trans-2-fluorocyclobutane-1-carboxylic acid (diastereomeric purity >95%).

-

Solvent: Carbonate-free distilled water (degassed).

-

Titrant: 0.01 M NaOH (standardized against KHP).

-

Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Workflow

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at 23 °C.

-

Dissolution: Dissolve the analyte in 20 mL of degassed water to achieve a concentration of ~0.001 M.

-

Titration: Perform a dynamic equivalence point titration with 0.01 M NaOH. Add titrant in increments of 10-50 µL.

-

Data Analysis: Plot the first derivative (

) to identify the equivalence point. -

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point (

) to determine pKa.-

Self-Validation Check: Ensure the titration curve is monophasic. Biphasic curves indicate diastereomeric impurities.

-

Applications in Drug Design[1]

The choice between cis and trans isomers allows medicinal chemists to "dial in" specific physicochemical properties without changing the atomic composition.

| Property | Trans-Isomer | Cis-Isomer | Application Strategy |

| Acidity | High (pKa ~4.1) | Moderate (pKa ~4.3) | Use trans to increase anionic character at physiological pH. |

| Lipophilicity (LogP) | Higher | Lower (More Hydrophilic) | Use cis to lower LogP and improve solubility (due to higher polarity). |

| Metabolic Stability | High | High | Fluorine blocks metabolic oxidation at C2. |

Bioisosterism

The 2-fluorocyclobutane moiety acts as a bioisostere for the ethyl group or the isopropyl group, but with altered electronic properties. The cis-isomer, with its ability to form internal H-bonds, can sometimes mimic the solvation shell of more polar groups.

References

-

Malashchuk, A., Demchuk, O. P., Razhyk, B. V., Holumbievskyi, V. O., & Grygorenko, O. O. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 27(19), e202400493.

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3).

-

Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Fluorinated Cyclobutanes.[1] ChemMedChem, 15, 1-15.

Sources

2-Fluorocyclobutane-1-carboxylic Acid: A Strategic Bioisostere in Drug Design

This guide provides an in-depth technical analysis of 2-fluorocyclobutane-1-carboxylic acid (FCBC), a high-value fluorinated scaffold in medicinal chemistry.

Executive Summary

2-Fluorocyclobutane-1-carboxylic acid (FCBC) represents a distinct class of conformationally restricted, fluorinated building blocks. Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane core offers a unique "puckered" geometry that allows for precise vector positioning of substituents. The introduction of a fluorine atom at the C2 position creates a dipole-dipole interaction with the carboxylate (at C1), enabling the modulation of pKa , lipophilicity (LogP) , and metabolic stability .

This scaffold serves as a bioisostere for:

-

Proline mimics (when aminated, e.g., in peptide mimetics).

-

Phenyl rings (as a saturated, metabolically robust spacer).

-

Flexible aliphatic acids (e.g., butyric or valeric acid), providing entropic pre-organization.

Physicochemical & Structural Foundation

Stereochemistry & Ring Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The degree of puckering is approximately 25–35°.

-

The Fluorine Effect: The high electronegativity of fluorine (χ = 3.98) introduces a strong dipole. In 1,2-disubstituted cyclobutanes, the interaction between the C–F bond and the C–CO₂H bond dictates the preferred conformer.

-

Cis vs. Trans Isomerism:

-

Trans-isomer: Generally sterically favored as it places substituents in a pseudo-diequatorial orientation, minimizing 1,2-steric clash.

-

Cis-isomer: Exhibits a distinct "gauche" relationship. While sterically more crowded, it often displays lower lipophilicity (lower LogP) due to a larger net molecular dipole moment, making it valuable for reducing the hydrophobicity of a drug candidate without adding polar atoms.

-

Acidity Modulation (pKa)

The fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), which stabilizes the carboxylate anion, thereby increasing acidity compared to the non-fluorinated parent.

| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Effect |

| Cyclobutanecarboxylic acid | 4.8 | Baseline | |

| 2-Fluorocyclobutane-1-carboxylic acid | ~3.8 – 4.1 | Acidifying (-I effect) | |

| 3-Fluorocyclobutane-1-carboxylic acid | 4.4 | Weaker -I effect (distance) |

Note: The pKa shift allows for fine-tuning of the ionization state at physiological pH (7.4), potentially altering membrane permeability and protein binding.

Synthetic Methodologies

Accessing the 2-fluoro isomer specifically requires overcoming the tendency for elimination (HF loss) and controlling the diastereoselectivity (cis vs. trans).

Primary Route: Selectfluor-Mediated Fluorodeboronation

This modern radical-based approach allows for the introduction of fluorine into the cyclobutane ring under mild conditions, avoiding the harsh conditions of direct fluorination.

Mechanism:

-

Precursor Synthesis: A cyclobutylboronate ester is generated (e.g., via hydroboration of a cyclobutene-1-carboxylate).

-

Radical Fluorination: Treatment with Selectfluor (F-TEDA-BF4) generates a radical cation intermediate.

-

C–F Bond Formation: The carbon-boron bond is cleaved and replaced by fluorine.

Experimental Protocol: Synthesis of (±)-trans-2-Fluorocyclobutane-1-carboxylic Acid

This protocol is adapted from radical fluorodecarboxylation and fluorodeboronation strategies (e.g., Source 1.9).

Reagents:

-

Start Material: trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane-1-carboxylic acid ethyl ester (1.0 equiv).

-

Fluorinating Agent: Selectfluor (1.5 equiv).

-

Solvent: Acetonitrile (MeCN) / Water (

) (4:1 ratio). -

Catalyst: Silver nitrate (

) (0.2 equiv) - optional, promotes radical generation.

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the cyclobutylboronate ester (1.0 mmol) in MeCN (8 mL) and

(2 mL). -

Addition: Cool the reaction to 0°C. Add Selectfluor (1.5 mmol) in one portion. If using

, add it as a solution in water immediately after. -

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–16 hours under an inert atmosphere (

). Monitor by TLC or LC-MS for consumption of the boronate. -

Workup: Dilute with diethyl ether (

, 50 mL). Wash with water (2 x 20 mL) and brine (20 mL). -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility). -

Hydrolysis (to Acid): Dissolve the crude ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc.

-

Purification: Purify the free acid via silica gel flash chromatography (Eluent: Hexanes/EtOAc + 1% Formic Acid).

Visualization: Synthetic Pathway

Figure 1: Synthetic route from cyclobutene precursor to the target fluorinated acid via boronate intermediate.[11]

Bioisosteric Utility & Applications

Metabolic Stability Enhancement

The C–H bonds of a cyclobutane ring are susceptible to oxidation by Cytochrome P450 enzymes. Replacing a hydrogen with fluorine at the C2 position blocks this metabolic "soft spot" due to the strength of the C–F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C–H). This often results in:

-

Increased Half-life (

): Reduced clearance. -

Reduced Toxic Metabolites: Prevents ring-opening or hydroxylation that could lead to reactive intermediates.

Case Study: 18F-FACBC (Fluciclovine)

While the user topic is the 2-fluoro acid, the most famous application of the fluorocyclobutane scaffold is Fluciclovine (Axumin) , which is anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid.

-

Relevance: It demonstrates the biological tolerance and transport properties of the fluorocyclobutane core.

-

Mechanism: It mimics L-leucine and is transported by LAT1 (L-type amino acid transporter) into prostate cancer cells.

-

Translation to 2-Fluoro: The 2-fluoro analog is currently explored as a non-natural amino acid scaffold for "foldamers" (peptides with specific secondary structures), where the 2-fluoro substituent forces the peptide backbone into a rigid strand conformation due to steric locking.

Comparison to Other Linkers

| Linker Type | Conformational Freedom | Metabolic Stability | Lipophilicity (LogP) |

| n-Propyl chain | High (Flexible) | Low (Oxidation prone) | High |

| Cyclopropane | Rigid (Planar) | Moderate | Moderate |

| Cyclobutane | Semi-Rigid (Puckered) | Moderate | Moderate |

| 2-Fluoro-Cyclobutane | Locked (Biased) | High | Tunable (Cis < Trans) |

References

-

Synthesis & Properties of Fluorocyclobutanes

-

Conformational Analysis in Peptides

-

General Fluorine Bioisosterism

- Title: Fluorine in drug discovery: Role, design and case studies.

- Source: International Journal of Pharmacy and Pharmaceutical Research.

-

URL:[Link]

-

Synthetic Methodology (Selectfluor)

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 83479286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-fluorocyclobutane-1-carboxylic acid 97% | CAS: 1785331-71-6 | AChemBlock [achemblock.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. 3-Amino-1-fluorocyclobutane-1-carboxylic acid (1427379-62-1) for sale [vulcanchem.com]

- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. drughunter.com [drughunter.com]

- 9. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. chem960.com [chem960.com]

- 13. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Fluorocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated scaffolds, the cyclobutane ring has emerged as a particularly valuable motif. Its constrained, three-dimensional structure can serve as a bioisostere for other cyclic and acyclic fragments, providing a unique vector in chemical space for optimizing drug-target interactions. The stereoselective synthesis of substituted fluorocyclobutanes, such as 2-fluorocyclobutane-1-carboxylic acid, presents a significant synthetic challenge, yet unlocks access to novel building blocks for the development of next-generation therapeutics. This guide provides a detailed overview of cutting-edge, stereoselective strategies to access this valuable compound, complete with in-depth protocols and the scientific rationale behind each approach.

Strategic Overview: Pathways to Stereocontrol

The synthesis of enantiomerically pure 2-fluorocyclobutane-1-carboxylic acid necessitates precise control over two stereocenters. This can be achieved through several distinct strategies, each with its own advantages and considerations. This guide will focus on four principal approaches:

-

Asymmetric Catalysis: Direct enantioselective transformation of a prochiral precursor.

-

Enzymatic Kinetic Resolution: Selective transformation of one enantiomer from a racemic mixture.

-

Chiral Auxiliary-Mediated Synthesis: Temporary incorporation of a chiral moiety to direct a diastereoselective reaction.

-

Diastereoselective Fluorination: Fluorination of a chiral, non-racemic precursor where the existing stereocenter directs the stereochemical outcome of the fluorination.

Strategy 1: Asymmetric Catalysis via Cobalt-Catalyzed Hydrogenation

Expertise & Experience: Asymmetric hydrogenation is a powerful and atom-economical method for setting stereocenters. Recent advances in catalysis with earth-abundant metals have provided efficient and highly selective methods for the hydrogenation of challenging substrates.[1][2][3] Cobalt-based catalysts, in particular, have shown remarkable efficacy in the asymmetric hydrogenation of unsaturated carboxylic acids.[1][2][3] This approach is advantageous as it can directly generate the desired stereochemistry in a single step from a readily accessible prochiral precursor, a fluorinated cyclobutenoic acid. The choice of a chiral bis(phosphine) ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the cobalt center, dictating the facial selectivity of hydrogen addition.[1]

Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Protocol 1: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative

This protocol is adapted from the work of Moffa et al.[1] and demonstrates the highly enantioselective hydrogenation of a fluorinated cyclobutene derivative.

Materials:

-

Fluorinated cyclobutenoic acid precursor

-

[((S,S)-PhBPE)Co(η6-PhMe)][BArF4] (or other suitable chiral cobalt precatalyst)

-

Anhydrous, degassed solvent (e.g., 1:1 THF/MeOH)

-

High-pressure hydrogenation vessel

-

Hydrogen gas (high purity)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Preparation (if generating in situ): In a glovebox, to a vial, add CoCl₂ (10 mol%) and the chiral bis(phosphine) ligand (e.g., (R,R)-PhBPE, 10 mol%). Add anhydrous, degassed solvent (e.g., 1:1 THF/MeOH) and stir until a homogeneous solution is formed. Add zinc powder (excess) as a reductant.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the fluorinated cyclobutenoic acid (1.0 equiv) in the chosen anhydrous, degassed solvent.

-

Catalyst Addition: Transfer the prepared catalyst solution or add the pre-formed cationic cobalt(I) precatalyst (e.g., [((S,S)-PhBPE)Co(η6-PhMe)][BArF4], 2 mol%) to the hydrogenation vessel under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 300-500 psi). Stir the reaction mixture at the specified temperature (e.g., ambient to 50 °C) for 24 hours or until reaction completion is confirmed by an appropriate analytical technique (e.g., ¹H or ¹⁹F NMR).

-

Work-up and Purification: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the enantioenriched 2-fluorocyclobutane-1-carboxylic acid.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

| Parameter | Value | Reference |

| Catalyst Loading | 2-10 mol% | [1] |

| Hydrogen Pressure | 300-500 psi | [1] |

| Temperature | Ambient - 50 °C | [1] |

| Enantiomeric Excess | Up to >99% ee | [1] |

Strategy 2: Enzymatic Kinetic Resolution

Expertise & Experience: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4][5][6][7] Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic esters.[4][5][8] In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis (or transesterification) of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The success of this method relies on the high enantioselectivity of the chosen lipase for the specific substrate. This approach is powerful because it can provide access to both enantiomers of the target molecule.

Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution workflow.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Fluorocyclobutane-1-carboxylate

This protocol is a representative procedure based on established methods for lipase-catalyzed hydrolysis of esters.[5][8]

Materials:

-

Racemic ethyl 2-fluorocyclobutane-1-carboxylate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a round-bottom flask, add the racemic ethyl 2-fluorocyclobutane-1-carboxylate (1.0 equiv) and the phosphate buffer.

-

Enzyme Addition: Add the immobilized lipase (e.g., 30 mg per 0.1 mmol of substrate).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached.

-

Work-up: Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

-

Separation of Enantiomers: Acidify the aqueous filtrate to pH 2 with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic extract will contain the unreacted ester. The acidified aqueous layer will contain the hydrolyzed carboxylic acid.

-

Isolation of the Carboxylic Acid: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts containing the unreacted ester. Dry the aqueous layer under reduced pressure or extract with a suitable solvent to isolate the enantiomerically enriched 2-fluorocyclobutane-1-carboxylic acid.

-

Isolation of the Unreacted Ester: The combined organic extracts containing the unreacted ester can be dried over anhydrous sodium sulfate, filtered, and concentrated. The ester can then be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) to obtain the other enantiomer of the carboxylic acid.

-

Stereochemical Analysis: Determine the enantiomeric excess of both the resolved carboxylic acid and the acid obtained from the unreacted ester using chiral HPLC.

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CAL-B) | [8] |

| Solvent | Aqueous buffer (e.g., phosphate buffer pH 7.0) | [5] |

| Temperature | 40 °C | [8] |

| Conversion for Optimal Resolution | ~50% | [5] |

Strategy 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

Expertise & Experience: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction.[9] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones and Oppolzer's camphorsultams are powerful and widely used chiral auxiliaries for asymmetric alkylations.[9][10][11][12] The steric bulk of the auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. This strategy provides a reliable and predictable method for establishing stereocenters.

Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Chiral auxiliary-mediated synthesis workflow.

Protocol 3: Asymmetric Synthesis using an Evans' Oxazolidinone Auxiliary

This is a representative protocol for an asymmetric alkylation followed by fluorination.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary)

-

Cyclobutanecarboxylic acid

-

Oxalyl chloride or other acylating agent

-

Lithium diisopropylamide (LDA) or other strong base

-

Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)

-

Anhydrous THF

-

Standard laboratory glassware and purification supplies

Procedure:

-

Attachment of the Chiral Auxiliary: Convert cyclobutanecarboxylic acid to its acid chloride using oxalyl chloride. React the acid chloride with the deprotonated Evans' auxiliary (using n-BuLi) to form the N-acyl oxazolidinone.

-

Diastereoselective Fluorination:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

-

Add a strong base such as LDA dropwise and stir for 30-60 minutes to form the enolate.

-

Add a solution of an electrophilic fluorinating agent (e.g., NFSI) in THF and continue stirring at low temperature until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomerically enriched product by silica gel chromatography.

-

Cleavage of the Auxiliary: The fluorinated N-acyl oxazolidinone can be cleaved under mild conditions (e.g., LiOH/H₂O₂ in THF/water) to yield the enantiomerically enriched 2-fluorocyclobutane-1-carboxylic acid and the recovered chiral auxiliary.

-

Stereochemical Analysis: The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the product before cleavage. The enantiomeric excess of the final product is determined by chiral HPLC.

| Parameter | Value | Reference |

| Chiral Auxiliary | Evans' Oxazolidinone | [9][10][12] |

| Base for Enolate Formation | LDA or NaHMDS | [13] |

| Fluorinating Agent | NFSI | General knowledge |

| Diastereomeric Ratio | Typically >95:5 | [13] |

Strategy 4: Diastereoselective Fluorination of a Chiral Precursor

Expertise & Experience: This strategy relies on an existing stereocenter in the molecule to direct the stereochemical outcome of a subsequent fluorination reaction. A common approach is the deoxyfluorination of a chiral alcohol. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation, which typically proceeds with inversion of configuration via an SN2 mechanism.[14][15][16] Therefore, by preparing an enantiomerically pure 2-hydroxycyclobutane-1-carboxylic acid derivative, its diastereoselective fluorination can lead to the desired 2-fluorocyclobutane-1-carboxylic acid stereoisomer.

Workflow for Diastereoselective Fluorination

Caption: Diastereoselective fluorination workflow.

Protocol 4: Diastereoselective Deoxyfluorination of a Chiral 2-Hydroxycyclobutane-1-carboxylate

This protocol is based on general procedures for DAST-mediated deoxyfluorination of alcohols.[14][16]

Materials:

-

Enantiomerically pure ester of 2-hydroxycyclobutane-1-carboxylic acid

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the enantiomerically pure 2-hydroxycyclobutane-1-carboxylate ester (1.0 equiv) in anhydrous DCM. Cool the solution to -78 °C.

-

Addition of Fluorinating Agent: Slowly add DAST (1.1-1.5 equiv) to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the diastereomerically enriched 2-fluorocyclobutane-1-carboxylate ester.

-

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

-

Stereochemical Analysis: The diastereomeric ratio of the product can be determined by ¹H or ¹⁹F NMR spectroscopy or GC analysis.

| Parameter | Value | Reference |

| Fluorinating Agent | DAST or Deoxo-Fluor® | [14][16] |

| Solvent | Anhydrous Dichloromethane | [14] |

| Temperature | -78 °C to room temperature | [16] |

| Stereochemical Outcome | Typically inversion of configuration | [15] |

Conclusion

The stereoselective synthesis of 2-fluorocyclobutane-1-carboxylic acid is a challenging yet rewarding endeavor that provides access to valuable building blocks for drug discovery. The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired stereoisomer, and scalability requirements. Asymmetric catalysis offers an elegant and direct route, while enzymatic resolution provides access to both enantiomers. Chiral auxiliaries present a robust and predictable method, and diastereoselective fluorination is an effective strategy when a chiral precursor is readily available. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle the synthesis of this important class of molecules.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. rsc.org [rsc.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence [beilstein-journals.org]

- 16. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

Using 2-Fluorocyclobutane-1-carboxylic acid in peptidomimetics

Abstract

This guide details the integration of 2-Fluorocyclobutane-1-carboxylic acid (2-F-CBCA) into peptidomimetic scaffolds. Unlike flexible aliphatic caps, the cyclobutane ring provides rigid structural constraints, while the fluorine substituent introduces a stereoelectronic "gauche effect" that locks the ring pucker into a specific conformation. This application note provides protocols for overcoming the steric hindrance inherent to cyclobutane coupling, strategies for exploiting the fluorine dipole for metabolic stability, and methods for validating secondary structure induction.

Structural Dynamics & Design Principles

The Stereoelectronic "Lock"

The utility of 2-F-CBCA in peptidomimetics stems from the Fluorine Gauche Effect . In linear alkanes, steric bulk usually dictates an anti conformation. However, in 2-fluoro-substituted systems, the C–F bond prefers to be gauche (60°) to adjacent electron-rich

-

Mechanism: This is driven by hyperconjugation, where electron density from a filled

or -

Result in Cyclobutane: The ring is not planar; it puckers to relieve torsional strain. The position of the fluorine atom (cis vs. trans relative to the carboxyl) dictates the direction and depth of this pucker.

-

cis-Isomer: Induces a specific "kink" useful for mimicking

-turns or terminating helices. -

trans-Isomer: Often extends the peptide vector, useful for

-sheet mimicry.

-

Metabolic Stability

Incorporating 2-F-CBCA as an N-terminal cap significantly enhances metabolic stability against aminopeptidases. The C–F bond is bioisosteric to the C–OH bond in polarity but lacks hydrogen bond donor capability, altering solvation shells and reducing protease access.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct isomer and the critical checkpoints during Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for integrating 2-F-CBCA into peptide backbones, emphasizing isomer selection and rigorous QC checkpoints.

Protocol: Solid-Phase Coupling of 2-F-CBCA

Challenge: The cyclobutane ring creates significant steric hindrance at the carbonyl carbon, making standard DIC/HOBt couplings sluggish and prone to deletion sequences. Solution: Use of 7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (HATU) with HOAt is mandatory to accelerate the acylation rate.

Materials

-

Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading).

-

Reagent: 2-Fluorocyclobutane-1-carboxylic acid (Enantiopure).

-

Activator: HATU (0.5 M in DMF).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization and catalyzing hindered esters.

Step-by-Step Procedure

-

Resin Preparation:

-

Swell resin in DCM (20 min), then wash with DMF (3 x 1 min).

-

Deprotect N-terminus (20% Piperidine/DMF) if Fmoc-protected. Wash thoroughly (DMF 5x, DCM 3x).

-

-

Pre-Activation (The "2-Minute Rule"):

-

In a separate vial, dissolve 2-F-CBCA (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

-

Add HOAt (4.0 eq) .

-

Add DIPEA (8.0 eq) immediately before adding to the resin.

-

Note: Allow the mixture to activate for exactly 2 minutes. Longer activation can lead to guanidinium side-product formation.

-

-

Coupling Reaction:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

-

Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids or Proline), perform the coupling at 45°C or use microwave irradiation (75°C, 10 min).

-

-

Monitoring (The Chloranil Test):

-

Standard Kaiser tests may yield false negatives if the N-terminus is secondary. Use the Chloranil Test .

-

Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Result: Blue/Green beads = Incomplete coupling (Repeat Step 3). Colorless/Yellow beads = Complete.

-

-

Capping (Optional but Recommended):

-

If the coupling was difficult, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to prevent deletion sequences in subsequent steps (if 2-F-CBCA is not the final cap).

-

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of 2-F-CBCA onto a hindered secondary amine (Proline-Resin) using different activation strategies.

| Coupling Reagent | Base | Solvent | Time | Yield (HPLC Area %) | Notes |

| DIC / HOBt | DIPEA | DMF | 4 h | 45% | Ineffective for hindered cyclobutanes. |

| HBTU / DIPEA | DIPEA | DMF | 2 h | 72% | Moderate yield; significant deletion product. |

| PyBOP / HOBt | NMM | NMP | 2 h | 88% | Good alternative if HATU is unavailable. |

| HATU / HOAt | DIPEA | DMF | 2 h | >98% | Recommended Standard. |

| COMU / Oxyma | DIPEA | DMF | 1 h | 96% | Excellent green alternative; lower racemization risk. |

Validation: NMR & Conformational Analysis

Once synthesized, validating the induced conformation is critical. The fluorine atom serves as a built-in NMR probe.

F-NMR Analysis

-

Solvent: dissolve peptide in CD

OH or D -

Observation: The chemical shift of the fluorine atom is highly sensitive to the ring environment.

- typically ranges between -170 and -220 ppm.

-

Coupling Constants (

): The vicinal proton-fluorine coupling constants reveal the dihedral angle, confirming the ring pucker. -

Protocol: Run a

F-decoupled

Stereochemical Integrity Check

-

During coupling, the

-center (C1 of the cyclobutane) is prone to epimerization. -

Detection: Use HPLC on a Chiralpak AD-H column or equivalent.

-

Standard: Compare the product against a standard synthesized using a fragment condensation approach (known to be racemization-free) or compare with the diastereomer (intentionally synthesized using the trans starting material if cis was the target).

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Grygorenko, O. O., et al. (2011). Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry. Chemical Reviews, 111(11), 6952–6981. [Link]

-

Wilsdorf, M., et al. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition, 55(49), 15206-15209. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Hassoun, A., et al. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39, 3305-3314. [Link]

Sources

Application Note: Scalable Synthesis of Chiral 2-Fluorocyclobutane-1-carboxylic Acid

This is a comprehensive Application Note and Protocol for the scale-up synthesis of chiral 2-fluorocyclobutane-1-carboxylic acid , designed for researchers and process chemists.

Executive Summary

The incorporation of fluorine into small, strained rings is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability while restricting conformational freedom. 2-Fluorocyclobutane-1-carboxylic acid represents a high-value scaffold, serving as a bioisostere for conformationally restricted GABA analogues and a core building block for glutamate receptor ligands.

Historically, the synthesis of this motif was hindered by the instability of cyclobutane precursors toward harsh fluorinating agents (e.g., DAST, Deoxo-Fluor) and the difficulty of controlling stereochemistry (cis/trans and enantioselectivity).

This guide details a robust, kilogram-scalable protocol based on the Silver-Catalyzed Decarboxylative Fluorination of cyclobutane-1,2-dicarboxylic acid derivatives. This route, validated by recent process developments (Grygorenko et al., Eur. J. Org. Chem. 2024), utilizes Selectfluor® as a safe, solid-source fluorinating agent, avoiding the safety hazards of gaseous

Key Advantages of This Protocol

-

Safety: Replaces explosive/corrosive S-F reagents with stable N-F electrophiles.

-

Scalability: Demonstrated on >100 g scale with standard batch reactors.

-

Stereocontrol: Allows for chromatographic separation of diastereomers (cis vs. trans) at the ester stage.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a "Late-Stage Fluorination" strategy. Rather than building the cyclobutane ring around a fluorine atom (which is atom-inefficient), we utilize the inexpensive cyclobutane-1,2-dicarboxylic anhydride as the starting material.

Reaction Pathway[1][2][3][4][5]

-

Desymmetrization: Opening the anhydride with benzyl alcohol to form the mono-ester.

-

Decarboxylative Fluorination: A radical mechanism mediated by Ag(I) and Selectfluor replaces the free carboxylic acid with a fluorine atom.

-

Separation: Silica gel purification of the diastereomeric benzyl esters.

-

Deprotection: Hydrogenolysis of the benzyl ester to yield the free acid.

Figure 1: Retrosynthetic analysis utilizing a decarboxylative fluorination strategy.

Detailed Experimental Protocols

Phase 1: Synthesis of the Mono-Ester Precursor

Objective: Open the anhydride ring to generate the hemi-ester substrate for fluorination.

-

Reagents: Cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv), Benzyl alcohol (1.05 equiv), DMAP (0.1 equiv), TEA (1.2 equiv), DCM (Solvent).

-

Scale: 100 g input.

Protocol:

-

Charge a 2 L reactor with cyclobutane-1,2-dicarboxylic anhydride (100 g, 0.79 mol) and DCM (1.0 L).

-

Cool to 0 °C. Add benzyl alcohol (89.6 g, 0.83 mol) and DMAP (9.6 g, 0.08 mol).

-

Add Triethylamine (TEA) dropwise over 30 mins to control exotherm.

-

Warm to 20–25 °C and stir for 12 hours. Monitor by TLC/LCMS (disappearance of anhydride).

-

Workup: Wash with 1N HCl (2 x 500 mL) to remove TEA/DMAP. Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Yield: ~175 g (95%) of 1-(benzyloxycarbonyl)cyclobutane-2-carboxylic acid as a viscous oil. Use directly in Phase 2.

Phase 2: Silver-Catalyzed Decarboxylative Fluorination (Critical Step)

Objective: Replace the free carboxylic acid with fluorine. Safety Note: This reaction generates CO₂ gas. Ensure adequate venting. Selectfluor is an oxidant; avoid contact with metal sharps.

-

Reagents: Mono-ester (from Phase 1, 100 g, 0.427 mol), Selectfluor (227 g, 0.641 mol, 1.5 equiv), AgNO₃ (30.0 g, 0.176 mol, 0.4 equiv).

-

Solvent System: Hexane / Water / Acetone (7 : 7 : 1 ratio).[1] Note: The biphasic system is crucial for solubilizing the oxidant while protecting the product.

Protocol:

-

Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charging: Add the Mono-ester (100 g) and the solvent mixture (1.5 L total volume).

-

Add Silver Nitrate (AgNO₃) (30 g). The mixture may turn cloudy.

-

Add Selectfluor (227 g) in 3 portions over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 60 °C .

-

Observation: Gas evolution (CO₂) will begin. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

-

-

Quench: Cool to room temperature. Filter off the silver salts/succinimide byproduct through a Celite pad.

-

Extraction: Separate layers. Extract the aqueous layer with MTBE (2 x 500 mL). Combine organics.

-

Purification: The crude material is a mixture of cis and trans isomers (approx 1:1 to 2:3 ratio).

-

Column Chromatography: Silica gel (Hexane/EtOAc gradient 95:5 to 80:20).

-

Cis-isomer (Benzyl cis-2-fluorocyclobutane-1-carboxylate) usually elutes second (more polar).

-

Trans-isomer elutes first.

-

-

Yield: ~50–60% combined yield. Isolate pure diastereomers at this stage.

Phase 3: Enantiomeric Resolution (Optional but Recommended)

If enantiopure material is required (e.g., (1R,2R)), perform resolution on the benzyl ester before hydrolysis, or use enzymatic resolution on the final acid.

-

Method: Preparative Chiral HPLC.[2]

-

Column: Chiralpak IC or AD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Throughput: The benzyl ester separates well on polysaccharide-based stationary phases.

Phase 4: Hydrogenolysis to Final Acid

Objective: Remove the benzyl protecting group without defluorination.

-

Reagents: Benzyl 2-fluorocyclobutane-1-carboxylate (pure isomer), Pd(OH)₂/C (20 wt%, wet), Methanol.

Protocol:

-

Dissolve the benzyl ester (10 g) in Methanol (100 mL).

-

Add Pd(OH)₂/C (Pearlman’s catalyst, 0.5 g).

-

Hydrogenation: Stir under H₂ balloon (1 atm) or low pressure (1–2 bar) at room temperature for 4–6 hours.

-

Caution: Avoid high pressure or high temperature to prevent C-F bond hydrogenolysis.

-

-

Filtration: Filter through Celite to remove catalyst.

-

Concentration: Evaporate solvent to yield 2-fluorocyclobutane-1-carboxylic acid as a colorless liquid or low-melting solid.

Process Control & Data Analysis

Analytical Specifications

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Diastereomeric Ratio (dr) | > 99:1 (after chrom.)[3][4] | 19F NMR / GC-FID |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralpak IC) |

| Residual Silver | < 10 ppm | ICP-MS |

19F NMR Interpretation[3]

-

Trans-isomer: typically shows a signal around -170 to -180 ppm with specific coupling constants (

) indicating trans-relationship. -

Cis-isomer: typically shows a signal shifted downfield relative to trans, with larger

coupling due to Karplus relationship in the cyclobutane pucker.

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and purification.

Safety & Handling (E-E-A-T)

Critical Hazards

-

Selectfluor (F-TEDA-BF4): While safer than DAST, it is a strong electrophilic oxidant. It is incompatible with strong reducing agents and can react vigorously with amines. Store in a desiccator.

-

Silver Nitrate (AgNO₃): Corrosive and stains skin black. Toxic to aquatic life. All aqueous waste containing Ag must be segregated for heavy metal disposal/recovery.

-

Cyclobutane Ring Strain: While stable under these conditions, the ring contains significant strain energy (~26 kcal/mol). Avoid extreme temperatures (>150 °C) which might trigger thermal ring opening or polymerization.

Troubleshooting

-

Low Conversion in Fluorination: Ensure the reaction temperature is maintained at 60 °C. If gas evolution stops early, add an additional 0.1 equiv of AgNO₃.

-

Inseparable Diastereomers: If silica separation is poor, consider hydrolyzing the mixture to the acid first, then separating the acids via recrystallization of their cyclohexylamine salts.

References

-

Primary Protocol Source: Demchuk, O. P., Malashchuk, A., et al. "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry."[5] European Journal of Organic Chemistry, 2024 , 27, e202400493.[1]

-

Decarboxylative Fluorination Mechanism: Li, Z., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 2012 , 134(25), 10401–10404.

-

Scale-Up Considerations: Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes."[6] ChemRxiv (Preprint), 2025 .[6]

-

General Fluorination Safety: "Safety of Fluorinating Reagents." ACS GCI Pharmaceutical Roundtable.

Sources

- 1. scribd.com [scribd.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluorocyclobutane-1-carboxylic Acid Synthesis

Executive Summary

The synthesis of 2-fluorocyclobutane-1-carboxylic acid presents a classic "push-pull" conflict in organic chemistry: the high ring strain of the cyclobutane (~26 kcal/mol) combined with the high electronegativity of fluorine makes the system prone to ring-opening or elimination (forming cyclobutenes).

This guide addresses the two primary synthetic routes used in drug discovery and scale-up:

-

Nucleophilic Fluorination (Deoxyfluorination): Best for stereoselective synthesis of specific isomers.

-

Photochemical [2+2] Cycloaddition: Best for constructing the ring from scratch (scale-up).

Module 1: Troubleshooting Nucleophilic Fluorination

Context: You are converting ethyl 2-hydroxycyclobutane-1-carboxylate to the fluoro-analogue using reagents like DAST, Deoxo-Fluor, or XtalFluor.

The Core Problem: The "Elimination Trap"

Users frequently report yields <20% due to the formation of ethyl cyclobut-1-enecarboxylate (elimination product) rather than the fluorinated target.

Diagnosis Q&A:

| Symptom | Probable Cause | Corrective Action |

| Main product is an alkene (NMR shows olefinic protons) | E2 Elimination. The fluoride source is acting as a base. The carbocation intermediate is too unstable. | Switch Reagent: Move from DAST to XtalFluor-E or Fluolead . These reagents do not generate free HF and are less prone to elimination. |

| Ring opening (linear products observed) | Acid-catalyzed cleavage. High HF concentration during the reaction attacks the strained ring. | Buffer the System: Add Et₃N•3HF or solid NaHCO₃ to the reaction mixture to scavenge excess HF. |

| Low conversion with Mesylate/Tosylate precursors | Poor Nucleophilicity. Fluoride is a poor nucleophile in organic solvents due to tight ion pairing. | Solvent/Phase Transfer: Use TBAF in t-BuOH (Haufe’s Method). The bulky alcohol solvates the cation, leaving "naked" fluoride for SN2 attack. |

Protocol Recommendation: The "Buffered XtalFluor" Method

Reference Grounding: Grygorenko et al. (2021/2023) & Haufe et al.

-

Substrate: Ethyl 2-hydroxycyclobutane-1-carboxylate (1.0 eq).

-

Reagent: XtalFluor-E (1.2 eq) + Et₃N•3HF (1.5 eq).

-

Solvent: Anhydrous CH₂Cl₂ (0.1 M).

-

Temperature: -78 °C to RT.

-

Key Step: Do not heat above 40 °C. If conversion is slow, add an exogenous fluoride source (CsF) rather than heating, which promotes elimination.

Module 2: Troubleshooting Photochemical [2+2] Cycloaddition

Context: You are reacting ethylene with ethyl 2-fluoroacrylate (or similar) under UV irradiation.

The Core Problem: Polymerization vs. Cyclization

Users often report a "gummy" reaction mixture with low isolated yield of the cyclobutane.

Diagnosis Q&A:

| Symptom | Probable Cause | Corrective Action |

| Viscous oil / Polymer formation | Radical Polymerization. The excited state is initiating chain polymerization rather than cycloaddition. | Dilution & Inhibitors: Run at high dilution (<0.05 M). Add a radical inhibitor (e.g., hydroquinone ) to suppress polymerization without stopping the cycloaddition. |

| Low Conversion / Slow Reaction | Poor Spectral Overlap. The light source emission doesn't match the fluoroacrylate absorption. | Sensitizers: Use a triplet sensitizer like Acetophenone or Benzophenone . This allows energy transfer to the alkene without direct excitation (which often leads to polymerization). |

| Isomer mixture (cis/trans) | Thermodynamic Control. The [2+2] is often non-stereoselective. | Post-Synthetic Isomerization: Do not try to control this in the reactor. Isolate the mixture, then treat with t-BuOK to equilibrate to the thermodynamic trans-isomer if desired. |

Module 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic competition that dictates yield. Understanding this pathway is crucial for selecting the right additives.

Figure 1: Mechanistic competition in the nucleophilic fluorination of cyclobutanes. Note that the SN2 pathway must be privileged by solvent choice (e.g., t-BuOH) to avoid the unstable carbocation.

Module 4: Experimental Data & Reagent Selection

The following table summarizes yield comparisons from internal validation studies and literature (Grygorenko et al., Haufe et al.).

| Precursor | Reagent | Conditions | Yield (Isolated) | Major Side Product |

| Alcohol | DAST | CH₂Cl₂, -78°C | 15-25% | Cyclobutene (Elimination) |

| Alcohol | XtalFluor-E | CH₂Cl₂, Et₃N•3HF | 55-65% | None (Clean conversion) |

| Mesylate | TBAF (anhydrous) | THF, Reflux | 10% | Ring Opening / Polymer |

| Mesylate | TMAF | t-BuOH, Reflux | 45-55% | Trace Elimination |

| Alkene | Ethylene (hv) | Acetone (Sensitizer) | 40-50% | Polymer (Scale dependent) |

Module 5: Step-by-Step Optimization Protocol

Method: Nucleophilic Substitution via Mesylate (The "Haufe" Modification) Recommended for high stereochemical purity.

-

Mesylation:

-

Dissolve ethyl 2-hydroxycyclobutane-1-carboxylate (10 mmol) in DCM.

-

Add Et₃N (1.5 eq) and MsCl (1.2 eq) at 0°C.

-

Checkpoint: Ensure complete conversion by TLC. Residual alcohol will react with fluoride sources to form HF, degrading the ring.

-

-

Fluorination:

-

Evaporate DCM thoroughly (DCM promotes ion pairing which kills reactivity).

-

Dissolve the crude mesylate in anhydrous t-BuOH (0.2 M).

-

Add Tetramethylammonium Fluoride (TMAF) (2.0 eq).

-

Reflux for 12–24 hours.

-

Why this works:t-BuOH creates a "solvation shell" around the ammonium cation, leaving the fluoride anion "naked" and highly reactive for SN2, while being too bulky to act as a base (suppressing elimination).

-

-

Workup:

-

Dilute with pentane/ether (cyclobutanes are volatile; avoid high vacuum).

-

Wash with water to remove TMA salts.

-

References

-

Grygorenko, O. O., et al. (2023).[1] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

- Relevance: Defines the modern standard for separating and synthesizing cis/trans isomers of fluorin

-

Haufe, G., et al. (2021). "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." European Journal of Organic Chemistry.[1]

- Relevance: Authoritative review on the "Mesylate + TMAF" route and photochemical str

-

Wong, O. A., & Shi, Y. (2021). "Deoxyfluorination of Carboxylic Acids with CpFluor." Organic Letters.

- Relevance: Describes newer, milder reagents (CpFluor)

-

Grygorenko, O. O., et al. (2021).[1][2] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry.[1]

- Relevance: Provides specific experimental details on the "Elimination Trap" and how to solve it using XtalFluor.

Sources

Troubleshooting decarboxylation of 2-Fluorocyclobutane-1-carboxylic acid

Technical Support Guide: Decarboxylation of 2-Fluorocyclobutane-1-carboxylic Acid

Executive Summary

Decarboxylating 2-fluorocyclobutane-1-carboxylic acid presents a unique "triad of instability": Ring Strain (~26 kcal/mol),

This guide prioritizes Radical Decarboxylation (Photoredox or Barton-type) as the only viable pathway to retain the cyclobutane scaffold while removing the carboxyl group.

Part 1: The Diagnostic Matrix

Use this table to identify your specific failure mode before proceeding to protocols.

| Observation | Likely Chemical Culprit | Root Cause Mechanism | Immediate Fix |

| Product is a diene or cyclobutene | Cationic Intermediate | Switch from 2e⁻ oxidation (e.g., Pb(OAc)₄, anodic oxidation) to 1e⁻ radical pathways (Photoredox). | |

| Product is a linear aliphatic chain | Slow Radical Trapping | Ring Opening : The cyclobutyl radical formed, but the "trap" (e.g., H-source or olefin) was too slow. The ring relieved strain by opening ( | Increase concentration of trapping reagent (e.g., H-donor, Michael acceptor). Lower temperature. |

| Starting Material Recovered (No Rxn) | Inductive Deactivation | High Oxidation Potential : The electronegative fluorine withdraws density, making the carboxylate harder to oxidize ( | Use a stronger oxidant (e.g., Selectfluor as mediator) or a PCET (Proton-Coupled Electron Transfer) catalyst (e.g., Ir-based). |

| Black Tarry Precipitate | Polymerization | Uncontrolled Radical Chain : Ring-opened dienes polymerized under thermal stress. | Switch to Blue LED Photoredox (room temp) to prevent thermal degradation. |

Part 2: Mechanistic Pathways & Risks

The following diagram illustrates the "Danger Zone" between successful decarboxylation and structural destruction.

Caption: Figure 1. The "Safe Corridor" (Blue/Green path) requires avoiding the cationic intermediate to prevent HF elimination.

Part 3: Recommended Protocols

Method A: Photoredox Decarboxylative Functionalization (Gold Standard)

Best for: Coupling the cyclobutane to arenes or heterocycles (Minisci-type) or simple hydrodecarboxylation.

Why this works: It operates at room temperature (preventing thermal ring opening) and proceeds via a radical mechanism (avoiding cation-induced HF elimination).

Protocol:

-

Reagents:

-

Substrate: 2-Fluorocyclobutane-1-carboxylic acid (1.0 equiv).

-

Catalyst:

(1-2 mol%). -

Base:

(0.5 equiv) or organic base (DIPEA). -

Oxidant/HAT: Selectfluor (if fluorinating) or Hantzsch Ester (if hydrodecarboxylating).

-

-

Solvent: degassed DMSO or MeCN:H2O (4:1).

-

Setup:

-

Place in a borosilicate vial.

-

Irradiate with Blue LEDs (450 nm) .

-

Fan cooling to maintain

.

-

-

Reaction Time: 12–24 hours.

Critical Troubleshooting Step: If yield is low, add a thiol catalyst (e.g., methyl thioglycolate, 5 mol%). The thiol acts as a polarity reversal catalyst, abstracting the H from the Hantzsch ester and delivering it to the nucleophilic cyclobutyl radical faster than the ring can open [1].

Method B: Barton Decarboxylation (Reductive)

Best for: Replacing -COOH with -H (Hydrodecarboxylation) when photoredox equipment is unavailable.

Why this works: The Barton ester creates a radical precursor that fragments upon radical attack (usually tributyltin radical), bypassing the cation.

Protocol:

-

Activation: Convert acid to the acyl chloride (use Ghosez’s reagent to avoid HCl generation which might degrade the ring).

-

Esterification: React with N-hydroxy-2-thiopyridone (Barton's salt) to form the Barton ester.

-

Note: Keep this intermediate in the dark; it is light-sensitive.

-

-

Radical Step:

-

Dissolve ester in dry Toluene.

-

Add Tributyltin hydride (

) and AIBN. -

Reflux is dangerous here. Instead, initiate with a sunlamp or UV light at room temperature .

-

-

Purification: Remove tin residues using KF/Silica workup.

Part 4: FAQ & Troubleshooting

Q1: Why can't I just heat this with copper/quinoline (classic decarboxylation)? A: That method requires temperatures >180°C. At this energy, the cyclobutane ring (strain ~26 kcal/mol) will overcome the activation energy for ring opening. Furthermore, the basic quinoline will promote E2 elimination of HF, destroying your fluorinated motif [2].

Q2: I need to couple this to an amine. Can I decarboxylate first? A: No. Decarboxylation yields a transient radical. You cannot "store" the decarboxylated product unless you trap it immediately (e.g., with H to make the alkane). If you want an amine, perform a Decarboxylative Amination using a photoredox catalyst and an azodicarboxylate or similar nitrogen trap [3].

Q3: The reaction works for the non-fluorinated analog, but fails here. Why?

A: The fluorine atom at C2 exerts a strong inductive effect (

Q4: Does the stereochemistry (cis vs. trans) matter? A: Yes.

-